molecular formula C23H28N4O4S2 B4309117 N-[2-(4-MORPHOLINYL)-5-(4-MORPHOLINYLSULFONYL)PHENYL]-1-INDOLINECARBOTHIOAMIDE

N-[2-(4-MORPHOLINYL)-5-(4-MORPHOLINYLSULFONYL)PHENYL]-1-INDOLINECARBOTHIOAMIDE

Cat. No.: B4309117
M. Wt: 488.6 g/mol
InChI Key: MZTQDSOVQKYYEG-UHFFFAOYSA-N
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Description

N-[2-(4-MORPHOLINYL)-5-(4-MORPHOLINYLSULFONYL)PHENYL]-1-INDOLINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C24H32N2O2S This compound is notable for its unique structure, which includes two morpholine rings and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-MORPHOLINYL)-5-(4-MORPHOLINYLSULFONYL)PHENYL]-1-INDOLINECARBOTHIOAMIDE typically involves multiple steps. One common method includes the reaction of indoline-1-carbothioamide with 2-morpholin-4-yl-5-(morpholin-4-ylsulfonyl)phenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity. This might involve the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-MORPHOLINYL)-5-(4-MORPHOLINYLSULFONYL)PHENYL]-1-INDOLINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines .

Scientific Research Applications

N-[2-(4-MORPHOLINYL)-5-(4-MORPHOLINYLSULFONYL)PHENYL]-1-INDOLINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(4-MORPHOLINYL)-5-(4-MORPHOLINYLSULFONYL)PHENYL]-1-INDOLINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-MORPHOLINYL)-5-(4-MORPHOLINYLSULFONYL)PHENYL]-1-INDOLINECARBOTHIOAMIDE is unique due to its dual morpholine rings and sulfonyl group, which confer specific chemical and biological properties. These structural features make it distinct from other similar compounds and contribute to its versatility in various applications .

Properties

IUPAC Name

N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S2/c28-33(29,26-11-15-31-16-12-26)19-5-6-22(25-9-13-30-14-10-25)20(17-19)24-23(32)27-8-7-18-3-1-2-4-21(18)27/h1-6,17H,7-16H2,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTQDSOVQKYYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NC3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-MORPHOLINYL)-5-(4-MORPHOLINYLSULFONYL)PHENYL]-1-INDOLINECARBOTHIOAMIDE
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N-[2-(4-MORPHOLINYL)-5-(4-MORPHOLINYLSULFONYL)PHENYL]-1-INDOLINECARBOTHIOAMIDE
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N-[2-(4-MORPHOLINYL)-5-(4-MORPHOLINYLSULFONYL)PHENYL]-1-INDOLINECARBOTHIOAMIDE

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